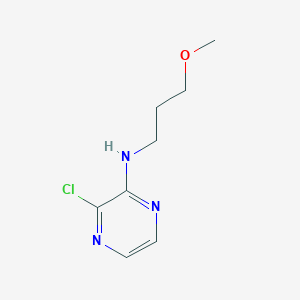

3-chloro-N-(3-methoxypropyl)pyrazin-2-amine

Descripción general

Descripción

3-chloro-N-(3-methoxypropyl)pyrazin-2-amine is a chemical compound belonging to the pyrazine family. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Métodos De Preparación

The synthesis of 3-chloro-N-(3-methoxypropyl)pyrazin-2-amine involves the reaction of 3-chloropyrazin-2-amine with 3-methoxypropylamine under specific conditions. The process is typically carried out in a solvent such as ethanol, and the reaction is catalyzed by a base such as potassium carbonate. The yield of the reaction is reported to be around 60%.

Análisis De Reacciones Químicas

3-chloro-N-(3-methoxypropyl)pyrazin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound has been investigated for its pharmacological properties, particularly as a potential inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are crucial in various cellular processes, including metabolism, growth, and survival. Inhibition of these kinases can have therapeutic implications for diseases such as cancer and autoimmune disorders .

Anti-inflammatory and Immunomodulatory Effects

Research indicates that derivatives of pyrazine compounds, including 3-chloro-N-(3-methoxypropyl)pyrazin-2-amine, exhibit anti-inflammatory properties. These compounds may be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and asthma . The ability to modulate immune responses positions this compound as a candidate for further exploration in immunotherapy.

Neuroprotective Effects

Recent studies suggest that pyrazine derivatives may possess neuroprotective effects, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms involve the modulation of neuroinflammation and oxidative stress pathways .

Case Study 1: Inhibition of PI3K Pathway

A study exploring the inhibition of the PI3K pathway demonstrated that this compound showed significant inhibitory activity against specific isoforms of PI3K. This inhibition was associated with reduced cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Activity

In a model of induced inflammation, the administration of this compound resulted in a marked decrease in inflammatory markers. This study highlights the compound's potential as an anti-inflammatory agent and its applicability in treating chronic inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 3-chloro-N-(3-methoxypropyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. the exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

3-chloro-N-(3-methoxypropyl)pyrazin-2-amine can be compared with other similar compounds, such as:

6-chloro-N-(3-methoxypropyl)pyrazin-2-amine: This compound has a similar structure but with the chlorine atom at a different position on the pyrazine ring.

3-chloro-N-(2-methoxyethyl)pyrazin-2-amine: This compound has a similar structure but with a different alkyl chain attached to the nitrogen atom.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxypropyl group, which can influence its chemical and biological properties.

Actividad Biológica

3-chloro-N-(3-methoxypropyl)pyrazin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by a pyrazine ring substituted with a chlorine atom and a methoxypropyl group. The synthesis of this compound typically involves reactions that modify the pyrazine core, often utilizing selective chlorination and amination techniques. For example, the selective substitution of chloro groups in pyrazine derivatives has been documented, allowing for the formation of various functionalized products .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been investigated for its potential as an enzyme inhibitor or receptor modulator . The mechanism may involve:

- Enzyme Inhibition : By binding to the active sites of enzymes, it can inhibit their activity, which is crucial in various metabolic pathways.

- Receptor Modulation : Acting as an agonist or antagonist at specific receptors can influence signaling pathways related to disease processes.

Biological Activity and Therapeutic Potential

Research has indicated that compounds similar to this compound exhibit various biological activities, including antimicrobial and anti-inflammatory effects. Notably, studies have shown that derivatives of pyrazine can inhibit the growth of pathogenic bacteria such as Mycobacterium tuberculosis .

Table 1: Biological Activities of Related Pyrazine Derivatives

Case Studies

- Antimycobacterial Activity : In a study examining the antimycobacterial properties of pyrazine derivatives, this compound was highlighted for its ability to inhibit M. tuberculosis growth in vitro. The Minimum Inhibitory Concentration (MIC) was determined to be in the low micromolar range, indicating strong activity .

- Kinase Inhibition : Another investigation focused on the compound's effects on various kinases, particularly CYP3A4. It demonstrated selective inhibition, suggesting potential applications in treating diseases where this enzyme plays a critical role .

Structure–Activity Relationships (SAR)

The biological efficacy of this compound can be influenced by structural modifications. Research indicates that electron-withdrawing or -donating groups on the pyrazine ring significantly affect its activity profile. For instance, substituents at specific positions can enhance enzyme inhibition or receptor modulation capabilities .

Propiedades

IUPAC Name |

3-chloro-N-(3-methoxypropyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O/c1-13-6-2-3-11-8-7(9)10-4-5-12-8/h4-5H,2-3,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSITXLDNHOQMIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.